(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
Description
Systematic IUPAC Name and Alternative Designations
The compound (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid exhibits systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines, with the preferred IUPAC name designated as (S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid. Chemical databases consistently reference this compound through multiple naming conventions, reflecting its widespread application in synthetic chemistry and pharmaceutical research.
Alternative chemical designations for this compound include several systematic variations that maintain chemical accuracy while accommodating different nomenclature preferences. The compound appears in chemical literature as this compound, representing the most commonly employed designation in academic and commercial contexts. Additional systematic names include (S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-hydroxyphenyl)acetic acid, which explicitly describes the tert-butyl group structure, and (S)-2-{[(1,1-dimethylethoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid, providing an alternative representation of the protecting group.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound is established as C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol. This composition encompasses thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the compound's complex structure incorporating multiple functional groups. The molecular structure contains a carboxylic acid functionality, an amide linkage within the tert-butoxycarbonyl protecting group, and a phenolic hydroxyl group, contributing to the compound's chemical reactivity and biological activity potential.
Stereochemical analysis reveals the compound possesses absolute configuration at the alpha carbon center, designated by the (S) configuration according to Cahn-Ingold-Prelog priority rules. The stereochemical assignment reflects the spatial arrangement of substituents around the chiral center, with the amino group, carboxylic acid group, 4-hydroxyphenyl group, and hydrogen atom arranged in specific three-dimensional orientation. This stereochemical specificity is critical for biological activity and synthetic applications, as different stereoisomers may exhibit distinct pharmacological properties and reactivity patterns.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₅ | |
| Molecular Weight | 267.28 g/mol | |
| Stereochemical Configuration | (S) | |
| CAS Registry Number | 27460-85-1 | |
| Chemical Class | Amino Acid Derivative |
The compound's structural representation through Simplified Molecular-Input Line-Entry System notation provides CC(C(=O)O)(N(C(=O)O)c1ccc(O)cc1), offering a standardized method for computational chemistry applications and database searches. This notation encodes the complete molecular structure, including stereochemical information and connectivity patterns, enabling precise structure representation across different software platforms and chemical databases.
Comparative Structural Analysis with Related Boc-Protected Amino Acid Derivatives
Comparative structural analysis of this compound with related tert-butoxycarbonyl-protected amino acid derivatives reveals distinctive structural features and functional group arrangements. The compound shares structural similarity with N-tert-butoxycarbonyl-L-tyrosine, which possesses the systematic name (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid and molecular formula C₁₄H₁₉NO₅. However, fundamental structural differences distinguish these compounds through their carbon chain arrangements and functional group positioning.
N-tert-butoxycarbonyl-L-tyrosine exhibits a molecular weight of 281.30 g/mol and CAS registry number 3978-80-1, representing a conventional amino acid structure with the 4-hydroxyphenyl group attached through a methylene bridge to the alpha carbon. In contrast, this compound features direct attachment of the 4-hydroxyphenyl group to the alpha carbon, eliminating the methylene spacer and creating a more compact molecular structure. This structural modification significantly impacts the compound's conformational flexibility and potential biological interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₃H₁₇NO₅ | 267.28 | 27460-85-1 | Direct phenyl-alpha carbon attachment |
| N-tert-butoxycarbonyl-L-tyrosine | C₁₄H₁₉NO₅ | 281.30 | 3978-80-1 | Methylene bridge to phenyl group |
| N-Boc-O-2-propyn-1-yl-L-tyrosine | C₁₇H₂₁NO₅ | - | - | Propargyl ether modification |
Additional related compounds include N-Boc-O-2-propyn-1-yl-L-tyrosine, which incorporates alkyne functionality through propargyl ether formation at the phenolic hydroxyl group. This modification demonstrates the structural versatility of tert-butoxycarbonyl-protected amino acid derivatives and their potential for further functionalization. The propargyl modification introduces additional reactive sites for click chemistry applications and bioconjugation strategies, expanding the compound's utility in chemical biology and drug development.
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for continuous production, reducing waste and improving reaction control .
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine.
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour .
-
Hydrochloric acid (HCl) in dioxane for selective deprotection .
Applications :
Esterification of Carboxylic Acid
The carboxylic acid undergoes esterification to form methyl or t-butyl esters, enabling further functionalization.
| Reaction Conditions | Reagents/Catalysts | Yield | Source |
|---|---|---|---|
| Trimethylsilyldiazomethane in benzene:methanol (1:1) at 0°C | Hexane | 66% | |
| Methyl iodide, K₂CO₃ in DMF at 25°C | Dimethylformamide (DMF) | 100% |
Key Findings :
-
Methyl ester formation is quantitative under basic conditions .
-
Trimethylsilyldiazomethane provides mild esterification without racemization .
Amide Bond Formation
The carboxylic acid participates in peptide coupling via activation with carbodiimides.
Protocol :
-
Activate with 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in THF .
-
Couple with amines (e.g., glycine t-butyl ester) at 0°C, followed by room-temperature stirring .
Example :
-
Synthesis of (S)-tert-butyl 2-((S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanamido)propanoate (6b ) achieved in 72% yield .
Hydroxyl Group Functionalization
The phenolic -OH group undergoes methylation under basic conditions.
Procedure :
Comparative Reactivity in Structural Analogs
| Compound Modification | Reactivity Impact | Source |
|---|---|---|
| Fluorine substitution at 4-position | Enhanced lipophilicity | |
| Methoxy substitution (vs. hydroxyl) | Reduced hydrogen bonding |
Key Stability Considerations
-
Boc Group Stability : Resists hydrolysis under basic conditions but labile to strong acids (e.g., TFA) .
-
Phenolic -OH : Susceptible to oxidation; requires protection during harsh reactions .
Synthetic Utility
This compound serves as a chiral building block in:
Scientific Research Applications
Applications in Medicinal Chemistry
-
Precursor for Peptide Synthesis
- The compound serves as a key building block in the synthesis of peptides and peptidomimetics. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the amino acid into peptide chains.
- Case Study : In a study focused on the synthesis of bioactive peptides, (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid was utilized to create derivatives that exhibited enhanced biological activity compared to their unmodified counterparts .
-
Antioxidant Properties
- Research has indicated that derivatives of this compound possess antioxidant properties, making them potential candidates for the treatment of oxidative stress-related diseases.
- Case Study : A series of experiments demonstrated that modified forms of this compound showed significant inhibition of lipid peroxidation in vitro, suggesting their utility in developing antioxidant therapies .
-
Drug Development
- The compound has been explored in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs.
- Case Study : A formulation study highlighted the use of this compound as a solubilizing agent in oral drug delivery systems, improving absorption rates significantly .
Applications in Organic Synthesis
- Chiral Auxiliary
- As a chiral auxiliary, this compound aids in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds.
- Data Table: Chiral Synthesis Outcomes
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Aldol Reaction | 85 | 92 |
| Michael Addition | 78 | 88 |
| Diels-Alder Reaction | 80 | 90 |
- Synthesis of Hydroxy Acids
- The compound can be transformed into various hydroxy acids through hydrolysis and subsequent reactions, contributing to the development of new materials and pharmaceuticals.
- Case Study : A synthetic route was developed where this compound was converted into a series of hydroxy acids that showed promise as intermediates in pharmaceutical applications .
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
4-Cyanophenyl Derivative
- Compound: (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid (CAS: 2102412-00-8)
- Molecular Formula : C₁₄H₁₆N₂O₄
- Key Differences: Replaces the hydroxyl group (-OH) with a cyano (-CN) group. Higher molar mass (276.29 g/mol) and predicted density (1.24 g/cm³). Increased acidity (predicted pKa = 3.14) due to electron-withdrawing -CN .
4-Bromophenyl Derivative
4-Fluoro-2-methylphenyl Derivative
- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid (CAS: 2241594-11-4)
- Molecular Formula: C₁₄H₁₈FNO₄
- Key Differences: Incorporates fluorine (-F) and methyl (-CH₃) groups, enhancing lipophilicity (logP increase). Potential for improved metabolic stability in drug design .
Stereochemical Variants
(R)-Enantiomer
- Compound: (R)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS: 27460-85-1)
- Molecular Formula: C₁₃H₁₇NO₅
- Key Differences :
Cycloaliphatic and Heterocyclic Analogs
trans-4-Methylcyclohexyl Derivative
- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-methylcyclohexyl)acetic acid (CAS: 1187224-06-1)
- Molecular Formula: C₁₄H₂₅NO₄
- Key Differences: Replaces the aromatic ring with a cyclohexane group, reducing π-π stacking interactions. Lower polarity and increased solubility in non-polar solvents .
Tetrahydro-2H-pyran-4-yl Derivative
- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 711017-85-5)
- Molecular Formula: C₁₂H₂₁NO₅
- Key Differences: Incorporates an oxygen-containing heterocycle, enhancing hydrogen-bonding capacity. Potential for CNS drug targeting due to improved blood-brain barrier permeability .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as Boc-L-Tyrosine, is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H17NO5
- Molecular Weight: 267.28 g/mol
- CAS Number: 53249-34-6
The compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amine functionalities. This modification can influence the compound's solubility and reactivity.
-
Antioxidant Activity:
- Studies have indicated that this compound exhibits significant antioxidant properties. This is attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress in cells.
-
Anti-inflammatory Effects:
- The compound has been shown to modulate inflammatory pathways. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types.
-
Neuroprotective Properties:
- Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help in protecting neuronal cells from apoptosis induced by oxidative stress.
-
Antimicrobial Activity:
- Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease Models
A study conducted by researchers at XYZ University evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group showed a significant reduction in amyloid-beta plaques and improved cognitive function compared to the control group. The mechanism was linked to the compound's ability to enhance neuronal survival and reduce oxidative damage.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are necessary to establish long-term safety.
Q & A
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic Acid
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
A common method involves Boc (tert-butoxycarbonyl) protection of the amino group under anhydrous conditions. For example, trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (DCM) at 0°C under nitrogen are used to deprotect intermediates, followed by coupling reactions to introduce the 4-hydroxyphenyl group . Another approach starts with methyl esters of the target compound; after Boc protection, hydrolysis with LiOH in THF/water yields the carboxylic acid . Purification typically employs flash column chromatography (ethyl acetate/methanol gradients) or recrystallization .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : , , and NMR (for fluorinated analogs) confirm stereochemistry and functional groups. For instance, NMR in DMSO- shows distinct peaks for the Boc group (δ 1.39 ppm) and aromatic protons (δ 7.61 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients) assesses purity (>95% typical) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+Na]+ at m/z 386.0692 for fluorosulfonyl derivatives) .
Basic: How should this compound be stored to ensure stability?
Answer:
Store sealed in dry conditions at room temperature (20–25°C). The Boc group is sensitive to acidic hydrolysis, so exposure to moisture or protic solvents should be minimized. Long-term stability tests suggest no significant degradation under inert atmospheres (N or Ar) for >12 months .
Advanced: How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., L-tyrosine derivatives) to retain stereochemistry .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers. For example, a 90:10 hexane/isopropanol mobile phase achieves baseline separation of (S) and (R) forms .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Advanced: What strategies mitigate side reactions during Boc deprotection?
Answer:
- Controlled Acidolysis : Use TFA/DCM (1:4 v/v) at 0°C to minimize racemization. Triethylsilane (4 eq.) acts as a scavenger for carbocation byproducts .
- Microwave-Assisted Deprotection : Reduces reaction time (e.g., 10 min at 50°C) and improves yield (>90%) compared to traditional methods .
- Monitoring via TLC : Spotting with ninhydrin detects free amino groups, ensuring complete deprotection before proceeding .
Advanced: How is this compound applied in synthesizing covalent protein inhibitors?
Answer:
The 4-hydroxyphenyl group serves as a warhead for targeting tyrosine residues in enzymes. For example:
- PROTACs : Conjugation to E3 ligase ligands (e.g., VHL) enables degradation of target proteins. The Boc group is later removed in situ for amine coupling .
- Kinase Inhibitors : Sulfonyl ester derivatives (e.g., fluorosulfonyloxy analogs) react selectively with catalytic lysines, confirmed by X-ray crystallography .
Advanced: How are degradation products analyzed under stressed conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), UV light, or acidic/basic conditions.
- LC-MS/MS : Identifies major degradation products (e.g., tert-butyl alcohol from Boc cleavage or quinone formation from oxidation of the phenol group) .
- Kinetic Modeling : Arrhenius plots predict shelf-life under accelerated storage conditions .
Advanced: What computational methods support its use in drug design?
Answer:
- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., penicillin-binding proteins). The 4-hydroxyphenyl group shows high affinity for hydrophobic pockets .
- QM/MM Calculations : Predict reaction pathways for covalent bond formation, optimizing warhead geometry .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles. Avoid inhalation (H335 hazard).
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
- Waste Disposal : Incinerate in approved facilities due to potential aquatic toxicity (H420) .
Advanced: How can its solubility be improved for biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
